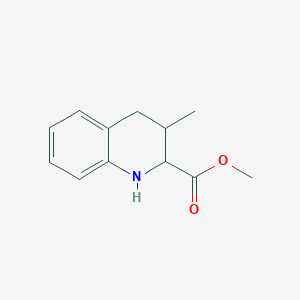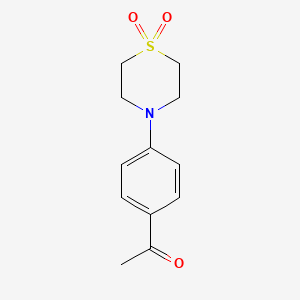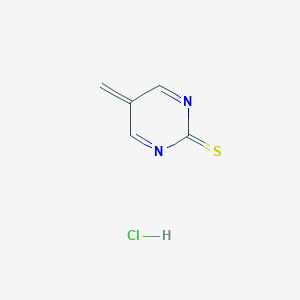
5-Methylidenepyrimidine-2-thione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Méthylidènepyrimidine-2-thione ; chlorhydrate : est un composé hétérocyclique appartenant à la famille des pyrimidines. Les pyrimidines sont des hétérocycles contenant de l'azote qui sont des composants fondamentaux des acides nucléiques, tels que l'ADN et l'ARN. La présence d'un groupe thione (un atome de soufre doublement lié au carbone) dans la structure de la 5-méthylidènepyrimidine-2-thione ; chlorhydrate lui confère des propriétés chimiques uniques, ce qui en fait un sujet intéressant pour diverses études scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 5-méthylidènepyrimidine-2-thione ; chlorhydrate implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la condensation d'aldéhydes avec de la thiourée en milieu acide pour former le cycle pyrimidinique. La réaction est souvent catalysée par des acides de Lewis ou d'autres catalyseurs pour améliorer le rendement et la sélectivité .
Méthodes de production industrielle : La production industrielle de la 5-méthylidènepyrimidine-2-thione ; chlorhydrate peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit de catalyseurs et des conditions sans solvant pour améliorer l'efficacité et réduire l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions : La 5-méthylidènepyrimidine-2-thione ; chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thione peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thione en thiol ou en d'autres formes réduites.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe thione est remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Des nucléophiles comme les amines, les alcools ou les thiols peuvent être utilisés en milieu basique ou acide.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols ou autres dérivés réduits.
Substitution : Divers dérivés de pyrimidine substitués.
4. Applications de la recherche scientifique
Chimie : La 5-méthylidènepyrimidine-2-thione ; chlorhydrate est utilisée comme élément de base dans la synthèse de composés hétérocycliques plus complexes. Sa réactivité unique la rend précieuse dans le développement de nouveaux matériaux et catalyseurs .
Biologie : En recherche biologique, ce composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique. Sa capacité à interagir avec les macromolécules biologiques en fait un candidat pour le développement de médicaments.
Médecine : Les dérivés du composé se sont avérés prometteurs en chimie médicinale, en particulier comme agents antiviraux et anticancéreux. Sa capacité à inhiber des enzymes et des voies spécifiques est d'un intérêt considérable.
Industrie : Dans le secteur industriel, la 5-méthylidènepyrimidine-2-thione ; chlorhydrate est utilisée dans la production d'agrochimiques et de produits pharmaceutiques. Sa polyvalence et sa réactivité en font un intermédiaire précieux dans divers processus chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 5-méthylidènepyrimidine-2-thione ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut entraîner divers effets biologiques, tels que la suppression de la réplication virale ou l'inhibition de la croissance des cellules cancéreuses .
Cibles moléculaires et voies :
Enzymes : Le composé cible les enzymes impliquées dans la réplication et la réparation de l'ADN.
Applications De Recherche Scientifique
Chemistry: 5-Methylidenepyrimidine-2-thione;hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly as antiviral and anticancer agents. Its ability to inhibit specific enzymes and pathways is of significant interest.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methylidenepyrimidine-2-thione;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the inhibition of cancer cell growth .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in DNA replication and repair.
Pathways: It can interfere with signaling pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires :
2-Thiopyrimidine : Une autre pyrimidine contenant un groupe thione présentant une réactivité similaire.
5-Méthylpyrimidine-2-thiol : Un composé étroitement lié avec un groupe thiol au lieu d'un groupe thione.
Pyrimidine-2-thione : Le composé parent sans le groupe méthylidène.
Unicité : La 5-méthylidènepyrimidine-2-thione ; chlorhydrate se distingue par sa combinaison unique d'un groupe méthylidène et d'un groupe thione. Cette combinaison améliore sa réactivité et en fait un intermédiaire polyvalent dans diverses réactions chimiques.
Propriétés
Formule moléculaire |
C5H5ClN2S |
|---|---|
Poids moléculaire |
160.63 g/mol |
Nom IUPAC |
5-methylidenepyrimidine-2-thione;hydrochloride |
InChI |
InChI=1S/C5H4N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H2;1H |
Clé InChI |
HXJMQQMKMAWMCI-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=NC(=S)N=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


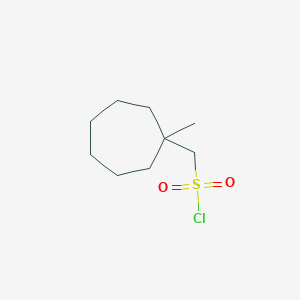
![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
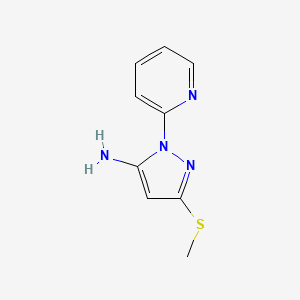
![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
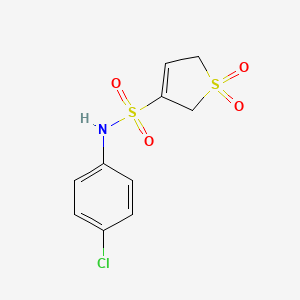
![[1-(Cyclopentyloxy)cyclohexyl]methanamine](/img/structure/B12315300.png)
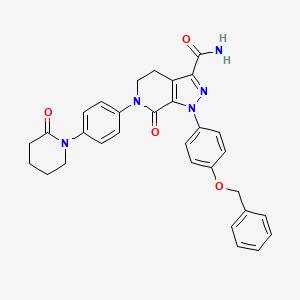
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
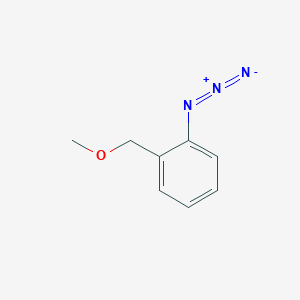
![2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid](/img/structure/B12315326.png)
